Cas no 774556-21-7 (2-methyl-N-[4-(methylsulfanyl)benzyl]propan-2-amine)

2-Methyl-N-[4-(methylsulfanyl)benzyl]propan-2-amine is a tertiary amine derivative featuring a methylsulfanyl-substituted benzyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, combining a sterically hindered amine moiety with a thioether-functionalized aromatic ring. The tert-butylamine group enhances nucleophilicity, while the methylsulfanyl substituent offers potential for further functionalization or coordination chemistry applications. Its well-defined molecular architecture makes it suitable as a building block for bioactive molecules or ligands in catalysis. The compound's stability under standard conditions and moderate polarity facilitate handling in synthetic workflows. Care should be taken to avoid oxidation of the thioether group during storage or reactions.
2-methyl-N-[4-(methylsulfanyl)benzyl]propan-2-amine structure
774556-21-7 structure
Product name:2-methyl-N-[4-(methylsulfanyl)benzyl]propan-2-amine
CAS No:774556-21-7
MF:C12H19NS
Molecular Weight:209.351
CID:3112036
PubChem ID:834601

2-methyl-N-[4-(methylsulfanyl)benzyl]propan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-methyl-N-[4-(methylsulfanyl)benzyl]propan-2-amine
    • AKOS000284570
    • TERT-BUTYL({[4-(METHYLSULFANYL)PHENYL]METHYL})AMINE
    • N-(tert-butyl)-N-[4-(methylsulfanyl)benzyl]amine
    • 2-methyl-N-[(4-methylsulfanylphenyl)methyl]propan-2-amine
    • STK280353
    • EN300-167358
    • AN-465/42886825
    • 774556-21-7
    • インチ: InChI=1S/C12H19NS/c1-12(2,3)13-9-10-5-7-11(14-4)8-6-10/h5-8,13H,9H2,1-4H3
    • InChIKey: DHRRLAAHGHNMGD-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 209.12382078Da
  • 同位素质量: 209.12382078Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 154
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • XLogP3: 2.8

2-methyl-N-[4-(methylsulfanyl)benzyl]propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-167358-0.05g
tert-butyl({[4-(methylsulfanyl)phenyl]methyl})amine
774556-21-7
0.05g
$612.0 2023-06-08
Enamine
EN300-167358-0.5g
tert-butyl({[4-(methylsulfanyl)phenyl]methyl})amine
774556-21-7
0.5g
$699.0 2023-06-08
Enamine
EN300-167358-0.1g
tert-butyl({[4-(methylsulfanyl)phenyl]methyl})amine
774556-21-7
0.1g
$640.0 2023-06-08
Enamine
EN300-167358-1.0g
tert-butyl({[4-(methylsulfanyl)phenyl]methyl})amine
774556-21-7
1g
$728.0 2023-06-08
Enamine
EN300-167358-0.25g
tert-butyl({[4-(methylsulfanyl)phenyl]methyl})amine
774556-21-7
0.25g
$670.0 2023-06-08
Enamine
EN300-167358-10.0g
tert-butyl({[4-(methylsulfanyl)phenyl]methyl})amine
774556-21-7
10g
$3131.0 2023-06-08
Enamine
EN300-167358-5.0g
tert-butyl({[4-(methylsulfanyl)phenyl]methyl})amine
774556-21-7
5g
$2110.0 2023-06-08
Enamine
EN300-167358-2.5g
tert-butyl({[4-(methylsulfanyl)phenyl]methyl})amine
774556-21-7
2.5g
$1428.0 2023-06-08

2-methyl-N-[4-(methylsulfanyl)benzyl]propan-2-amine 関連文献

2-methyl-N-[4-(methylsulfanyl)benzyl]propan-2-amineに関する追加情報

Chemical Profile: 2-Methyl-N-[4-(Methylsulfanyl)benzyl]propan-2-amine (CAS No. 774556-21-7)

The compound 2-methyl-N-[4-(methylsulfanyl)benzyl]propan-2-amine, identified by the CAS registry number 774556-21-7, is an organic chemical with a unique structure that combines elements of both aliphatic and aromatic chemistry. This compound is notable for its potential applications in pharmaceutical research and organic synthesis due to its functional groups and structural features. The molecule consists of a propan-2-amine backbone with a methyl substituent and a benzyl group bearing a methylsulfanyl (thioether) substituent at the para position. This combination of functional groups makes it a versatile building block for further chemical modifications.

Recent studies have highlighted the importance of thioether-containing compounds in medicinal chemistry, particularly in the design of bioisosteres and drug delivery systems. The methylsulfanyl group in this compound contributes to its stability and potential bioavailability, making it an attractive candidate for drug development. Researchers have explored the use of similar structures in the creation of kinase inhibitors and other therapeutic agents, underscoring the significance of understanding the properties of 774556-21-7.

From a structural standpoint, 2-methyl-N-[4-(methylsulfanyl)benzyl]propan-2-amine exhibits a balance between rigidity and flexibility, which is crucial for molecular interactions in biological systems. The propan-2-amine moiety provides a tertiary amine center, which can act as a hydrogen bond donor or acceptor depending on the surrounding environment. This property is particularly valuable in drug design, where such interactions are often critical for target binding affinity.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions, reductions, and coupling reactions. For instance, the formation of the thioether group can be achieved through the reaction of an appropriate benzyl bromide with dimethyl sulfide under specific conditions. Subsequent steps may involve alkylation or reductive amination to introduce the propan-2-amine backbone. These methods have been optimized in recent years to improve yield and purity, reflecting advancements in synthetic chemistry.

In terms of pharmacological activity, 774556-21-7 has shown promise in preliminary assays targeting various enzymes and receptors. Its methylsulfanyl group contributes to its lipophilicity, which is essential for crossing biological membranes and reaching intracellular targets. Additionally, the steric effects introduced by the methyl groups on both the propanamine and benzene rings can influence binding specificity and selectivity.

Recent research has also focused on the stereochemistry of this compound, as chiral centers can significantly impact its pharmacokinetic properties. The presence of multiple stereogenic centers in related compounds has been explored to develop enantiomerically pure derivatives with enhanced therapeutic profiles. Such studies highlight the importance of stereochemical control in organic synthesis for medicinal applications.

Furthermore, computational modeling techniques have been employed to predict the behavior of 774556-21-7 in various biological systems. Molecular docking studies have provided insights into its potential binding modes with target proteins, while quantitative structure-property relationship (QSPR) models have helped predict its physicochemical properties such as solubility and permeability.

In conclusion, 2-methyl-N-[4-(methylsulfanyl)benzyl]propan-2-amine (CAS No. 774556-21-7) represents a valuable compound in contemporary chemical research due to its unique structure and functional groups. Its applications span from organic synthesis to drug discovery, with ongoing studies focusing on optimizing its properties for therapeutic use. As research continues to unravel its potential, this compound is poised to play a significant role in advancing medicinal chemistry.

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